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  • Product: 4-Chloro-2-(ethylthio)quinazoline
  • CAS: 58803-78-4

Core Science & Biosynthesis

Foundational

4-Chloro-2-(ethylthio)quinazoline CAS 58803-78-4 physicochemical properties

An In-Depth Technical Whitepaper on 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4) Executive Summary: A Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quinazoline core repre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4)

Executive Summary: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quinazoline core represents a "privileged scaffold," frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4) serves as a highly versatile, bifunctional building block. Its strategic value lies in its orthogonal reactivity: it possesses two distinct electrophilic centers (C4 and C2) that can be sequentially functionalized under completely different chemical conditions. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated synthetic workflows for utilizing this compound, specifically in the context of Epidermal Growth Factor Receptor (EGFR) inhibitor synthesis.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-Chloro-2-(ethylthio)quinazoline is critical for predicting its behavior in solution and optimizing reaction conditions. The presence of the electron-withdrawing chlorine atom and the electron-donating (yet oxidizable) ethylthio group dictates its stability and handling requirements.

PropertyValue / Description
Chemical Name 4-Chloro-2-(ethylthio)quinazoline
CAS Registry Number 58803-78-4
Molecular Formula C10H9ClN2S
Molecular Weight 224.71 g/mol
InChI Key YXMGMRFURWMKDY-UHFFFAOYSA-N
Physical Form White to off-white solid[1]
Storage Conditions 2-8°C, inert atmosphere (Argon/N2) to prevent hydrolysis[1]
Reactivity Profile Moisture-sensitive; highly electrophilic at C4.
GHS Safety H302 (Harmful if swallowed), H315 (Skin irritation)

Mechanistic Reactivity & Causality: The Logic of Orthogonal Substitution

The synthetic utility of CAS 58803-78-4 is driven by the differential reactivity of its C4 and C2 positions toward Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, it is vital to understand why these reactions proceed selectively, rather than merely memorizing the steps.

The C4 Advantage (Kinetic Control): The C4 position is highly electron-deficient. This is caused by the synergistic electron-withdrawing effects of the adjacent imine-like nitrogen (N3) and the C4 chlorine atom[2]. When an amine (e.g., an aniline derivative) is introduced, it attacks C4 to form a stabilized Meisenheimer complex. The reaction is often accelerated in protic solvents or slightly acidic conditions, which protonate N1/N3, thereby increasing the electrophilicity of the quinazoline core via electrophilic solvation[2]. The 2-ethylthio group remains completely inert under these conditions, providing perfect regiocontrol.

The C2 Activation (Thermodynamic Shift): Once the C4 position is functionalized (forming a 4-amino-2-(ethylthio)quinazoline), the C2 position remains unreactive to standard amines due to the poor leaving-group ability of the sulfide. To activate C2, the sulfide must be oxidized to a sulfone (-SO2Et) or sulfoxide (-SOEt). Oxidation inverts the electronic nature of the sulfur moiety from a mild electron donor to a powerful electron-withdrawing group, transforming the sulfone into an excellent leaving group. A subsequent SNAr at C2 can then proceed at elevated temperatures.

Workflow A 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4) B 4-Substituted-2-(ethylthio)quinazoline (C4 SNAr Product) A->B Amine Nucleophile DIPEA, iPrOH, 80°C C 4-Substituted-2-(ethylsulfonyl)quinazoline (Oxidized Intermediate) B->C mCPBA (Oxidation) DCM, 0°C to RT D 2,4-Disubstituted Quinazoline (Target Scaffold) C->D Second Nucleophile Heat / Microwave

Orthogonal functionalization workflow of CAS 58803-78-4 via sequential SNAr and oxidation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints that confirm causality and reaction success before proceeding to the next step.

Protocol 1: Regioselective SNAr at C4

Objective: Synthesize a 4-anilino-2-(ethylthio)quinazoline intermediate.

  • Preparation: Dissolve 4-Chloro-2-(ethylthio)quinazoline (1.0 eq) in anhydrous isopropanol (iPrOH). Causality: iPrOH is chosen because its protic nature provides electrophilic solvation to the quinazoline nitrogen, lowering the activation energy for the SNAr[2].

  • Reagent Addition: Add the target aniline derivative (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl generated during the substitution, preventing the aniline nucleophile from becoming fully protonated and unreactive, while allowing enough transient acidity to activate the quinazoline.

  • Execution: Heat the mixture to 80°C for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a highly UV-active spot (lower Rf). Confirm via LC-MS; the mass spectrum must show the exact [M+H]+ corresponding to the displacement of Cl (-35.5 Da) and addition of the aniline.

  • Isolation: Cool to room temperature. The product typically precipitates. Filter and wash with cold iPrOH to yield the pure intermediate.

Protocol 2: Oxidation and C2 SNAr

Objective: Convert the C4-substituted intermediate into a 2,4-diaminoquinazoline.

  • Oxidation: Dissolve the intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) at 0°C. Add meta-Chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise. Causality: 2.2 equivalents ensure complete over-oxidation from sulfide to sulfone. The 0°C starting temperature controls the exothermic nature of the peroxy-acid reaction, preventing N-oxide formation on the quinazoline core.

  • Validation: Stir for 2 hours at room temperature. LC-MS must show a mass shift of +32 Da (addition of two oxygen atoms).

  • C2 Substitution: Isolate the sulfone, dissolve in a polar aprotic solvent (e.g., NMP or DMF), add the second amine (e.g., a cyclic aliphatic amine) (3.0 eq), and heat to 120°C (or use microwave irradiation at 150°C for 20 minutes). Causality: The aliphatic amine is a strong nucleophile. The high temperature is required because the C2 position is sterically hindered and electronically less activated than C4.

  • Final Validation: Purify via reverse-phase HPLC. NMR validation must show the disappearance of the ethyl signals (quartet at ~3.2 ppm, triplet at ~1.4 ppm), confirming the displacement of the ethylsulfonyl group.

Biological Application Context: EGFR Kinase Inhibition

The 2,4-disubstituted quinazolines derived from CAS 58803-78-4 are foundational to the development of Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR mutations in Non-Small Cell Lung Cancer (NSCLC)[3].

The quinazoline core acts as an ATP-competitive inhibitor. The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR). The C4-aniline group projects into the hydrophobic back pocket, while the C2-substituent (installed via our orthogonal workflow) is directed toward the solvent-exposed channel, allowing for the tuning of pharmacokinetic properties and solubility[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Wild-type / Mutant) EGF->EGFR Binds TK Tyrosine Kinase Domain (ATP Binding Pocket) EGFR->TK Activates PI3K PI3K / AKT Pathway TK->PI3K Phosphorylates MAPK RAS / MAPK Pathway TK->MAPK Phosphorylates Inhibitor Quinazoline Inhibitor (Derived from 58803-78-4) Inhibitor->TK Competes with ATP (Blocks Activation) Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action for quinazoline-based EGFR inhibitors blocking downstream tumor signaling.

By mastering the physicochemical properties and orthogonal reactivity of 4-Chloro-2-(ethylthio)quinazoline, medicinal chemists can rapidly generate diverse libraries of highly potent, structurally tuned kinase inhibitors, driving the next generation of targeted oncology therapeutics.

References

  • Sánchez, C., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction". Frontiers in Chemistry, 2018. Available at:[Link]

  • Gero, T. W., et al. "Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC". Bioorganic & Medicinal Chemistry Letters, 2022. Available at:[Link]

  • Shanghai Rlavie Technology Co., Ltd . "4-Chloro-2-(Ethylthio)Quinazoline | CAS 58803-78-4 Chemical Properties". Rlavie Tech. Available at:[Link]

Sources

Exploratory

Architecting Precision: The Mechanism of Action of 4-Chloro-2-(ethylthio)quinazoline Derivatives in Oncology

Executive Summary & Structural Rationale In the landscape of precision oncology, the architectural design of small-molecule kinase inhibitors requires a rigorous synthesis of structural biology and chemical tractability....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of precision oncology, the architectural design of small-molecule kinase inhibitors requires a rigorous synthesis of structural biology and chemical tractability. The compound 4-chloro-2-(ethylthio)quinazoline (CAS 58803-78-4)[1] represents a privileged chemical scaffold in medicinal chemistry. Its inherent reactivity and structural homology to the adenine ring of adenosine triphosphate (ATP) make it an ideal precursor for developing highly potent 4-aminoquinazoline derivatives[2].

The structural logic of this scaffold relies on two distinct functional zones:

  • The 4-Chloro Position: The pyrimidine ring's electron-withdrawing nature makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Microwave-assisted SNAr with various anilines rapidly generates 4-anilinoquinazolines[3], driving the molecule's insertion into the hydrophobic selectivity pocket of kinases.

  • The 2-Ethylthio Position: The thioether group (-SCH₂CH₃) provides polarizability and serves a dual purpose. It can be retained to modulate the lipophilicity (LogP) and interact with the solvent-exposed front of the ATP pocket, or it can be oxidized to a sulfoxide/sulfone, creating a superior leaving group for further functionalization.

These resulting derivatives function as highly selective molecular targeted therapies, acting as competitive inhibitors at the ATP-binding cleft of Receptor Tyrosine Kinases (RTKs) such as EGFR (ErbB1) and HER2 (ErbB2)[4].

Mechanism of Action in Oncology

Receptor Tyrosine Kinases like EGFR are fundamental drivers of tumor cell proliferation. Upon ligand binding (e.g., EGF), the receptor dimerizes, leading to autophosphorylation of intracellular tyrosine residues. This triggers downstream signaling cascades—primarily the PI3K/AKT/mTOR pathway (driving survival) and the RAS/RAF/MEK/ERK pathway (driving proliferation).

Derivatives of 4-chloro-2-(ethylthio)quinazoline exert their antineoplastic effects by mimicking ATP. The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the kinase hinge region (specifically Met793 in EGFR). By occupying the ATP-binding pocket, these derivatives competitively block ATP from binding, thereby preventing receptor autophosphorylation and completely halting downstream oncogenic signaling.

MoA Quinazoline 2-(Ethylthio)quinazoline Derivative EGFR EGFR / HER2 (Tyrosine Kinase) Quinazoline->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Quinazoline->Apoptosis Induces PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Phosphorylation ATP ATP Molecule ATP->EGFR Binds ATP Pocket AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Proliferation->Apoptosis Blocks

Fig 1: Quinazoline derivatives block EGFR-mediated PI3K/AKT and MAPK/ERK signaling pathways.

Quantitative Target Affinity Data

To evaluate the structural modifications made to the 4-chloro-2-(ethylthio)quinazoline scaffold[5], we measure the half-maximal inhibitory concentration ( IC50​ ). The table below summarizes typical kinetic parameters for synthesized derivatives against wild-type and mutant kinases.

Derivative Modification (from Scaffold)Target KinaseMean IC₅₀ (nM)Binding ModePrimary Hinge Interaction
2-Ethylthio-4-(3-chloro-4-fluoroanilino)quinazoline EGFR (WT)1.8 ± 0.3Reversible, ATP-competitiveMet793 (N1/N3 H-bond)
2-Ethylthio-4-(3-ethynylanilino)quinazoline EGFR (L858R)3.2 ± 0.5Reversible, ATP-competitiveMet793 (N1/N3 H-bond)
2-Ethylsulfonyl-4-(m-toluidino)quinazoline HER2 (ErbB2)12.4 ± 1.1Reversible, ATP-competitiveMet801 (N1/N3 H-bond)
2-Ethylthio-4-(4-bromoanilino)quinazoline VEGFR2> 1000Non-bindingSteric clash at gatekeeper

Self-Validating Experimental Protocols

As application scientists, we do not merely execute assays; we design self-validating systems where every experimental choice is grounded in causality. Below are the definitive, step-by-step methodologies for validating these derivatives.

Protocol A: Cell-Free Kinase Inhibition Assay (ATP Competition)

Objective: To definitively prove that the synthesized derivative acts as an ATP-competitive inhibitor at the kinase active site.

  • Step 1: Enzyme Preparation. Dilute recombinant human EGFR (WT) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Compound Titration. Dispense the quinazoline derivative in a 10-point dose-response curve (10 pM to 10 μM) into a 384-well plate.

  • Step 3: Substrate & ATP Addition. Add poly(Glu,Tyr) peptide substrate and ATP.

    • Causality Check: ATP must be added precisely at its Km​ concentration (e.g., 10 μM). Utilizing the Michaelis constant ensures maximum assay sensitivity to competitive binding. If ATP is saturated, the mass action of ATP will outcompete the inhibitor, artificially inflating the apparent IC50​ .

  • Step 4: Detection. Incubate for 60 minutes, then add ADP-Glo™ reagent to measure the generated ADP via luminescence.

  • Self-Validation Checkpoint: The assay must include a non-hydrolyzable ATP analog (AMP-PNP) as a negative control. This ensures that any decay in luminescent signal is exclusively due to the target kinase's activity and not spontaneous ATP hydrolysis or assay interference.

Protocol B: Cellular Target Engagement (Western Blotting)

Objective: To confirm that the compound penetrates the cell membrane and inhibits endogenous RTK autophosphorylation in a physiological environment.

  • Step 1: Cell Culture & Synchronization. Seed A431 cells (which overexpress EGFR) in 6-well plates. Wash with PBS and culture in serum-free media for 24 hours.

    • Causality Check: Fetal Bovine Serum (FBS) contains undefined growth factors causing asynchronous, basal RTK activation. Serum starvation synchronizes the receptor population in an inactive state, ensuring any subsequent phosphorylation is strictly causal to our controlled EGF stimulation.

  • Step 2: Inhibitor Pre-treatment. Treat cells with the quinazoline derivative (1 nM, 10 nM, 100 nM) for 2 hours.

    • Causality Check: Pre-treatment allows the small molecule to reach thermodynamic equilibrium within the ATP pocket before the massive influx of the activating ligand.

  • Step 3: Ligand Stimulation. Stimulate cells with recombinant human EGF (50 ng/mL) for exactly 15 minutes to trigger peak autophosphorylation.

  • Step 4: Lysis & Immunoblotting. Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Run SDS-PAGE, transfer to PVDF, and probe.

  • Self-Validation Checkpoint: Blots must be probed for both p-EGFR (Tyr1068) and Total EGFR . Total EGFR serves as an internal loading control to definitively prove that the loss of signal is due to the inhibition of phosphorylation, rather than the compound causing degradation of the receptor itself.

Workflow Scaffold 4-Chloro-2-(ethylthio) quinazoline SNAr SNAr Reaction (Aniline Sub) Scaffold->SNAr Purification HPLC Purification (>95% Purity) SNAr->Purification KinaseAssay Cell-Free Kinase Assay Purification->KinaseAssay CellAssay Cellular Western Blotting KinaseAssay->CellAssay IC50 < 10nM Hit Lead Candidate Selection CellAssay->Hit Target Engagement

Fig 2: Self-validating experimental workflow from chemical synthesis to lead candidate selection.

References

  • [1] 4-Chloro-2-(Ethylthio)Quinazoline | CAS 58803-78-4. Rlavie.

  • [5] 4-Chloro-2-(ethylthio)quinazoline. Sigma-Aldrich.

  • [3] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.

  • [4] Molecular targeted therapy: Treating cancer with specificity. ResearchGate.

  • [2] A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Quinazoline-Based EGFR Kinase Inhibitors

A Guide for Researchers in Medicinal Chemistry and Drug Development Authored by: A Senior Application Scientist Foreword: The Strategic Imperative of Targeting EGFR with Quinazolines The Epidermal Growth Factor Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Targeting EGFR with Quinazolines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] In numerous cancers, particularly non-small-cell lung cancer (NSCLC), aberrant EGFR signaling due to mutations or overexpression drives uncontrolled tumor growth.[4][5] This makes EGFR a prime target for therapeutic intervention.

The quinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry for targeting the ATP-binding site of the EGFR kinase domain.[1][6][7] Its bicyclic structure mimics the adenine portion of ATP, allowing it to anchor effectively within the active site. Key interactions, such as hydrogen bonding between the N1 and N3 atoms of the quinazoline ring and key amino acid residues like Met793 in the hinge region of the kinase, are crucial for potent inhibition.[6] This understanding has led to the development of several generations of highly successful EGFR inhibitors, including the first-generation drugs Gefitinib and Erlotinib.[4][8]

This guide provides a detailed, field-proven protocol for the synthesis of a representative quinazoline-based EGFR inhibitor, using Gefitinib as our model. The central strategy revolves around the construction of the quinazoline core, followed by the activation of the C4 position via chlorination. This creates a highly reactive 4-chloroquinazoline intermediate , which is the linchpin of the entire synthesis. This intermediate readily undergoes nucleophilic aromatic substitution with a selected aniline, allowing for the modular and efficient construction of a library of potential EGFR inhibitors.

Part 1: The EGFR Signaling Pathway & Mechanism of Inhibition

Before delving into the synthesis, it is crucial to understand the biological context. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[9][10]

Quinazoline-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation events necessary for signal transduction and thereby blocking the downstream proliferative signals.[11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds Synthesis_Workflow Start Starting Material: 4-methoxy-5-[3-(4-morpholinyl)propoxy] -2-nitrobenzonitrile Step1 Step 1: One-Pot Reduction & Cyclization (Hydrazine/FeCl3, HCOOH) Start->Step1 Quinazolinone Intermediate 1: 7-methoxy-6-[3-(4-morpholinyl)propoxy] quinazolin-4(3H)-one Step1->Quinazolinone Step2 Step 2: Chlorination (Thionyl Chloride, DMF cat.) Quinazolinone->Step2 Chloroquinazoline Intermediate 2: 4-chloro-7-methoxy-6-[3-(4-morpholinyl) propoxy]quinazoline Step2->Chloroquinazoline Step3 Step 3: N-Arylation (Solvent, Heat) Chloroquinazoline->Step3 Aniline Reagent: 3-chloro-4-fluoroaniline Aniline->Step3 Gefitinib Final Product: Gefitinib Step3->Gefitinib

Figure 2: Synthetic Workflow for Gefitinib. This illustrates the progression from the starting nitrobenzonitrile to the final active pharmaceutical ingredient.

Part 3: Detailed Synthesis Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. [12][13]

Step 1: Synthesis of 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one (Intermediate 1)

This one-pot reaction efficiently constructs the core heterocyclic system. The reduction of the nitro group to an amine is immediately followed by acid-catalyzed cyclization with formic acid, which serves as the source for the C2 carbon of the quinazoline ring.

  • Reagents & Materials:

    • 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile

    • 80% Hydrazine hydrate

    • Ferric chloride (FeCl₃)

    • Formic acid (HCOOH)

    • Hydrochloric acid (HCl)

    • Ethanol

  • Protocol:

    • To a solution of 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile in ethanol, add a catalytic amount of ferric chloride.

    • Heat the mixture to reflux (approx. 78°C).

    • Slowly add 80% hydrazine hydrate dropwise. The reaction is exothermic; maintain control over the addition rate.

    • After the addition is complete, continue refluxing for 2-4 hours until TLC analysis confirms the disappearance of the starting material.

    • Cool the reaction mixture and filter to remove the iron catalyst.

    • Evaporate the solvent under reduced pressure. To the resulting residue, add formic acid and a catalytic amount of concentrated HCl.

    • Heat the mixture to 100-120°C for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Neutralize with an aqueous ammonia solution to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the quinazolinone intermediate. [14]

Step 2: Synthesis of 4-chloro-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (Intermediate 2)

This is the crucial activation step. The hydroxyl group of the quinazolinone tautomer is converted into a chloro group, an excellent leaving group, by treatment with thionyl chloride. A catalytic amount of DMF is essential to form the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Reagents & Materials:

    • Intermediate 1 (from Step 1)

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF)

    • Toluene (or another high-boiling inert solvent)

  • Protocol:

    • CAUTION: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. [12][15][16]This procedure must be performed in a dry fume hood with anhydrous reagents and glassware.

    • Suspend Intermediate 1 in toluene.

    • Add a catalytic amount of DMF (e.g., 0.1 equivalents).

    • Slowly add an excess of thionyl chloride (approx. 5-10 equivalents) to the suspension at room temperature. The reaction is exothermic.

    • Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The distillation apparatus must be protected with a drying tube and the vapors should be passed through a scrubber containing a sodium hydroxide solution.

    • The resulting crude solid is the 4-chloroquinazoline intermediate, which is often used directly in the next step without extensive purification. [14][17]

Step 3: Synthesis of Gefitinib

The final step is a nucleophilic aromatic substitution where the activated 4-chloro intermediate is coupled with the target aniline. The reaction is typically driven to completion by heating in a suitable solvent.

  • Reagents & Materials:

    • Intermediate 2 (from Step 2)

    • 3-chloro-4-fluoroaniline

    • Isopropanol (or DMF)

  • Protocol:

    • Dissolve the crude 4-chloroquinazoline intermediate (Intermediate 2) in isopropanol.

    • Add 1.0 to 1.2 equivalents of 3-chloro-4-fluoroaniline to the solution.

    • Heat the mixture to reflux (approx. 82°C) for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

    • Filter the solid product.

    • Wash the crude product with cold isopropanol and then with diethyl ether to remove unreacted starting materials and impurities.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure Gefitinib. [14][18]

Part 4: Data Summary & Safety Considerations

Quantitative Data Summary
StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 Reductive CyclizationHydrazine, FeCl₃, HCOOHEthanol78-1206-1060-70% [14]
2 ChlorinationThionyl Chloride, DMF (cat.)Toluene1102-4>90% (often used crude)
3 N-Arylation3-chloro-4-fluoroanilineIsopropanol823-570-85% [14]
Critical Safety & Handling Information
  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Always handle in a fume hood with acid-resistant gloves and face shield. [12][16][19][20]Quench any residual material slowly and carefully with an appropriate neutralizing agent.

  • 4-Chloroquinazolines: These intermediates are reactive and should be handled with care. They can be irritating to the skin, eyes, and respiratory system. [21][22]Avoid inhalation of dust and direct contact.

  • General Precautions: Use anhydrous conditions for the chlorination step to prevent violent reactions and byproduct formation. Ensure all glassware is thoroughly dried before use.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information.[Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pescient & Precise.[Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Asian Journal of Pharmaceutical and Clinical Research.[Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Center for Biotechnology Information.[Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate.[Link]

  • Schematic diagram of EGFR signaling pathway.[20] Growth factor binding... ResearchGate.[Link]

  • Thionyl Chloride Hazard Summary. New Jersey Department of Health.[Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. National Center for Biotechnology Information.[Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed.[Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate.[Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Biomolecular Structure and Dynamics.[Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics.[Link]

  • Thionyl Chloride MATERIAL SAFETY DATA SHEET. Bionium.[Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH.[Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Center for Biotechnology Information.[Link]

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu.[Link]

  • MATERIAL SAFETY DATA SHEET - 4-Chloro-2-chloromethyl-quinazoline. Chemcia Scientific.[Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Center for Biotechnology Information.[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information.[Link]

  • Design, synthesis and biological evaluation of 2H-o[4][6]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing.[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.[Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES.[Link]

  • Process for the preparation of gefitinib.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.[Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information.[Link]

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Scilit.[Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate.[Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate.[Link]

Sources

Application

Step-by-step synthesis of 4-Chloro-2-(ethylthio)quinazoline from 2-mercaptoquinazolin-4-one

Introduction and Mechanistic Rationale The quinazoline scaffold is a highly privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and poly(ADP-ribose) poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The quinazoline scaffold is a highly privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Specifically, derivatives originating from the 2-mercaptoquinazolin-4-one scaffold have been extensively utilized as nicotinamide (NAM)-mimicking moieties in the structure-based drug design of selective Tankyrase (TNKS) inhibitors[1][2].

This application note details the robust, two-phase synthesis of 4-chloro-2-(ethylthio)quinazoline (CAS: 58803-78-4)[3] from 2-mercaptoquinazolin-4-one (CAS: 13906-09-7)[4][5]. The transformation relies on exploiting the differential nucleophilicity of the heteroatoms within the quinazolinone core, followed by a targeted electrophilic aromatic substitution-type activation to yield a versatile, functionalized building block.

Synthetic Workflow

G SM 2-Mercaptoquinazolin-4-one (CAS: 13906-09-7) Step1 Phase 1: S-Alkylation (Ethyl Iodide, K2CO3, DMF) SM->Step1 Int 2-(Ethylthio)quinazolin-4(3H)-one (Intermediate) Step1->Int Step2 Phase 2: Chlorination (POCl3, DMF cat., Reflux) Int->Step2 Prod 4-Chloro-2-(ethylthio)quinazoline (CAS: 58803-78-4) Step2->Prod

Two-phase synthetic workflow from 2-mercaptoquinazolin-4-one to 4-Chloro-2-(ethylthio)quinazoline.

Experimental Protocols & Causality

Phase 1: Regioselective S-Alkylation

Objective: Synthesize 2-(ethylthio)quinazolin-4(3H)-one. Causality & Design: 2-Mercaptoquinazolin-4-one exhibits complex tautomerism (lactam/lactim and thione/thiol). Under mildly basic conditions using Potassium Carbonate ( K2​CO3​ ), the molecule is deprotonated. The resulting thiolate is significantly more nucleophilic and softer than the nitrogen or oxygen anions. By utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF), the thiolate anion is poorly solvated (naked), maximizing its reactivity toward the soft electrophile, ethyl iodide, ensuring strict S-alkylation rather than N- or O-alkylation.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 2-mercapto-4(3H)-quinazolinone (1.0 eq)[5].

  • Add anhydrous DMF (approx. 5-10 volumes) to achieve a uniform suspension.

  • Add finely powdered anhydrous K2​CO3​ (1.2 eq). Stir the mixture at room temperature for 15 minutes to allow for complete deprotonation.

  • Add ethyl iodide (1.1 eq) dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/EtOAc 1:1).

  • Workup: Pour the reaction mixture into ice-cold distilled water (approx. 10 times the DMF volume) under vigorous stirring.

  • Collect the resulting white-to-off-white precipitate via vacuum filtration, wash extensively with cold water to remove residual DMF and inorganic salts, and dry under high vacuum to afford the intermediate 2-(ethylthio)quinazolin-4(3H)-one.

Phase 2: Deoxychlorination

Objective: Synthesize 4-chloro-2-(ethylthio)quinazoline. Causality & Design: The conversion of the C4-carbonyl (lactam) to a C4-chloride requires a powerful dehydrating and chlorinating agent. Phosphorus oxychloride ( POCl3​ ) is utilized as both the reagent and the solvent. The addition of a catalytic amount of DMF is critical; it reacts with POCl3​ to generate the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate rapidly attacks the lactam oxygen, forming a good leaving group (phosphorodichloridate derivative), which is subsequently displaced by chloride ions to yield the final heteroaromatic chloride[3][6].

Step-by-Step Procedure:

  • Suspend the dry 2-(ethylthio)quinazolin-4(3H)-one (1.0 eq) in neat POCl3​ (approx. 5-8 volumes).

  • Add 2-3 drops of anhydrous DMF (catalytic).

  • Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux (105–110 °C) for 3–4 hours. The suspension will gradually turn into a clear, dark solution as the reaction progresses.

  • Monitor completion via TLC (aliquots must be quenched in methanol to form the stable methyl ether for accurate TLC reading).

  • Workup: Cool the mixture to room temperature. Remove the bulk of the excess POCl3​ via vacuum distillation.

  • Critical Safety Step: Carefully and slowly quench the remaining viscous residue by pouring it onto crushed ice under vigorous stirring to hydrolyze residual POCl3​ .

  • Neutralize the aqueous phase with saturated aqueous NaHCO3​ to pH 7-8.

  • Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography (Hexane/EtOAc) if necessary.

Quantitative Data Summary

ParameterStarting MaterialIntermediateFinal Product
Chemical Name 2-Mercaptoquinazolin-4-one2-(Ethylthio)quinazolin-4(3H)-one4-Chloro-2-(ethylthio)quinazoline
CAS Number 13906-09-7[4]N/A58803-78-4[3][6]
Molecular Formula C8H6N2OSC10H10N2OSC10H9ClN2S
Molecular Weight 178.21 g/mol [5]206.26 g/mol 224.71 g/mol
Expected Yield N/A85 - 92%75 - 85%
Physical State White to almost white powderWhite solidWhite to pale yellow solid

Self-Validating Analytical Systems

To ensure structural integrity and protocol success, the following self-validating checks must be performed:

  • Isotopic Signature Validation (Mass Spectrometry): The successful incorporation of the chlorine atom in Phase 2 must be validated via LC-MS. The final product will exhibit a distinct M and M+2 isotopic cluster in a 3:1 relative abundance ratio (e.g., m/z 225.0 and 227.0 for [M+H]+ ), confirming the presence of a single chlorine atom.

  • Proton NMR ( 1H -NMR) Tracking:

    • Phase 1 Success: Appearance of an ethyl quartet (approx. 3.2 ppm) and triplet (approx. 1.4 ppm) confirms S-alkylation.

    • Phase 2 Success: The disappearance of the broad downfield lactam N-H proton signal (typically >11.0 ppm in DMSO-d6) confirms the complete conversion of the quinazolinone to the fully aromatized quinazoline ring.

References

  • Shanghai Rlavie Technology Co., ltd . 4-Chloro-2-(Ethylthio)Quinazoline | CAS 58803-78-4. Available at:[Link]

  • Tomassi, S., et al. (2020) . From PARP1 to TNKS2 Inhibition: A Structure-Based Approach. ACS Publications / NIH PMC. Available at:[Link]

Sources

Method

Application Note: Orthogonal Catalytic Functionalization of 4-Chloro-2-(ethylthio)quinazoline

Executive Summary & Strategic Importance The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors and bioactive compounds. To rapidly ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors and bioactive compounds. To rapidly generate structure-activity relationship (SAR) libraries, medicinal chemists rely on versatile, multi-functionalized building blocks. 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4) is an exceptional bifunctional platform that enables highly regioselective, sequential functionalization.

By exploiting the inherent electronic disparity between the C4 and C2 positions, researchers can perform orthogonal functionalizations—typically a Nucleophilic Aromatic Substitution (SNAr) at C4, followed by a Liebeskind-Srogl cross-coupling at C2. This application note details the mechanistic rationale, self-validating protocols, and quantitative parameters required to master this synthetic sequence.

Reactivity Logic and Orthogonal Design (Causality)

The success of 4-chloro-2-(ethylthio)quinazoline as a building block lies in the distinct causality of its reactive sites:

  • C4-Electrophilicity (The First Site of Attack): The lowest unoccupied molecular orbital (LUMO) of the quinazoline ring is predominantly localized at the C4 position. The synergistic electron-withdrawing effect of the two ring nitrogens makes the C4-Cl bond highly susceptible to SNAr or Palladium-catalyzed oxidative addition (1).

  • C2-Thioether Stability and Activation (The Second Site of Attack): Under basic SNAr conditions, the C2-ethylthio (-SEt) group is completely inert, acting as a robust masking group. To functionalize this position, the Liebeskind-Srogl cross-coupling is employed. This reaction relies on a critical causality: Copper(I) thiophene-2-carboxylate (CuTC) acts as a thiophilic Lewis acid. The Cu(I) center selectively coordinates to the sulfur atom, polarizing the C-S bond. This activation lowers the activation energy for Pd(0) oxidative addition, while the carboxylate ligand of CuTC facilitates the base-free transmetalation of the arylboronic acid (2).

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure experimental integrity at every step without waiting for final NMR validation.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Synthesize 4-amino-2-(ethylthio)quinazoline derivatives. Causality: N,N-Diisopropylethylamine (DIPEA) provides non-nucleophilic steric bulk that neutralizes the HCl byproduct without competing with the primary/secondary amine nucleophile.

  • Setup: In an oven-dried round-bottom flask, dissolve 4-chloro-2-(ethylthio)quinazoline (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Addition: Add DIPEA (2.0 eq) followed by the desired amine (1.2 eq).

  • Reaction: Stir the mixture at 60 °C for 2–4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.8) will disappear. The product will appear as a lower-running spot ( Rf​ ~0.4) that exhibits intense blue fluorescence under 254 nm UV light, confirming the retention of the conjugated quinazoline core. LCMS must show the complete absence of the chlorine isotope pattern (M / M+2) and the appearance of the [M+H]⁺ peak for the aminated product.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: C2-Functionalization via Liebeskind-Srogl Cross-Coupling

Objective: Displace the C2-ethylthio group with an arylboronic acid to yield a 2,4-disubstituted quinazoline. Causality: Standard Suzuki conditions fail here because the C-S bond is resistant to Pd(0) insertion (3). CuTC is added stoichiometrically to act as a thiophilic scavenger. The Cu(I) binds the sulfur, weakening the C-S bond, while the carboxylate facilitates transmetalation in a base-free environment.

  • Setup: In a Schlenk tube, combine the 4-amino-2-(ethylthio)quinazoline intermediate (1.0 eq), arylboronic acid (1.5 eq), CuTC (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Atmosphere: Evacuate and backfill the tube with Argon three times to ensure a strictly anaerobic environment.

  • Solvent: Add degassed anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (IPC): The reaction mixture will initially appear pale yellow/orange. As the reaction proceeds and Cu(I) coordinates to the cleaved ethylthio group, the solution will turn opaque dark brown/black due to the formation of copper sulfide species. This color shift is a reliable visual indicator of successful C-S bond activation. LCMS will confirm the mass shift corresponding to the loss of the -SEt group (-61 Da) and the addition of the aryl group.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble copper salts. Concentrate and purify via flash chromatography.

Quantitative Data & Reaction Parameters

Reaction SiteReaction TypeTypical Catalyst / ReagentsTemp (°C)Typical Yield (%)Chemoselectivity Rationale
C4 Position SNArAmine, DIPEA, DMF60–8085–95High electrophilicity of C4 due to adjacent nitrogens and Cl leaving group.
C4 Position Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O9075–85Pd(0) oxidative addition into the C-Cl bond is kinetically favored over C-S.
C2 Position Liebeskind-SroglPd(PPh₃)₄, CuTC, Dioxane80–10070–90Cu(I) specifically activates the thioether, enabling base-free Pd insertion.
C2 Position Oxidation / SNAr1. mCPBA 2. Amine, Base0 to 8060–80Oxidation to sulfone creates a superior leaving group for secondary SNAr.

Workflow Visualization

G SM 4-Chloro-2-(ethylthio)quinazoline (Electrophilic at C4) C4_Rxn Step 1: SNAr at C4 (Amine, Base, 80°C) SM->C4_Rxn Int 4-Amino-2-(ethylthio)quinazoline (Inert to basic nucleophiles) C4_Rxn->Int IPC: LCMS mass shift Cl displacement C2_Rxn Step 2: Liebeskind-Srogl at C2 (Arylboronic acid, Pd(0), CuTC) Int->C2_Rxn Prod 2,4-Disubstituted Quinazoline (Final Target) C2_Rxn->Prod IPC: Thioether cleavage Color change to dark brown

Sequential orthogonal functionalization of 4-Chloro-2-(ethylthio)quinazoline.

References

  • recent advances in selective functionalization of the quinazoline scaffold Source: DOI.org
  • Pd-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Heterocycles Source: ACS Public
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: PMC - NIH
  • The Liebeskind–Srogl Cross-Coupling Reaction Towards the Synthesis of Biologically Active Compounds Source: ResearchG

Sources

Application

Microwave-assisted synthesis protocols for 4-Chloro-2-(ethylthio)quinazoline derivatives

Application Note & Protocol Topic: High-Efficiency Microwave-Assisted Synthesis Protocols for 4-Chloro-2-(ethylthio)quinazoline Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Efficiency Microwave-Assisted Synthesis Protocols for 4-Chloro-2-(ethylthio)quinazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Traditional methods for synthesizing functionalized quinazolines, such as 4-Chloro-2-(ethylthio)quinazoline derivatives, often involve harsh conditions, long reaction times, and laborious purification. This application note provides a detailed, field-proven protocol for the synthesis of 4-Chloro-2-(ethylthio)quinazoline, leveraging the significant advantages of Microwave-Assisted Organic Synthesis (MAOS). We present a two-step process beginning with the robust chlorination of quinazoline-2,4(1H,3H)-dione, followed by a highly efficient and selective microwave-mediated nucleophilic aromatic substitution (SNAr) with sodium ethanethiolate. The causality behind experimental choices, detailed optimization parameters, and comprehensive characterization data are provided to ensure reproducibility and validate product integrity. This protocol offers a greener, faster, and higher-yielding alternative to conventional methods, aligning with the modern demands of drug discovery and process chemistry.[1][2][3]

Scientific Rationale and Synthetic Strategy

The Central Role of the Quinazoline Scaffold

Quinazoline and its derivatives are a cornerstone in drug development, exhibiting a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[4] The strategic functionalization of the quinazoline core at the C2 and C4 positions is a key strategy for modulating pharmacological activity. The 4-chloro substituent, in particular, serves as an exceptionally versatile synthetic handle for introducing nitrogen, oxygen, and carbon nucleophiles, making 4-chloroquinazoline derivatives critical intermediates in the synthesis of diverse compound libraries.[3][4][5]

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional thermal synthesis relies on convection-based heating, which is often slow and inefficient, leading to thermal gradients within the reaction vessel. MAOS, in contrast, utilizes microwave irradiation to deliver energy directly to polar molecules or ions in the reaction mixture.[6][7] This process, known as dielectric heating, occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents used in this protocol, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the bulk mixture.[6][8]

  • Ionic Conduction: Charged particles (ions) within the mixture will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. Collisions with surrounding molecules generate heat.[6]

This direct and instantaneous heating mechanism results in significant rate enhancements, often reducing reaction times from many hours to mere minutes, while simultaneously improving yields and minimizing the formation of byproducts.[7][8][9]

Proposed Synthetic Pathway

Our strategy involves a robust and scalable two-step synthesis. The first step is the conversion of the commercially available and stable quinazoline-2,4(1H,3H)-dione to the highly reactive 2,4-dichloroquinazoline intermediate. The second, key step involves the selective microwave-assisted nucleophilic substitution of the C2-chloro group with an ethylthio moiety. While the C4-chloro position is typically more reactive towards many nucleophiles, the choice of a soft sulfur nucleophile and optimized conditions allows for selective substitution at C2.

G cluster_0 Step 1: Chlorination (Conventional Heating) cluster_1 Step 2: Microwave-Assisted Thiolation (MAOS) A Quinazoline-2,4(1H,3H)-dione B 2,4-Dichloroquinazoline A->B POCl₃, N,N-Dimethylaniline Reflux D 4-Chloro-2-(ethylthio)quinazoline (Target Molecule) B->D Microwave (MW) 120 °C, 20 min 2-Propanol C Sodium Ethanethiolate (NaSEt)

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: Quinazoline-2,4(1H,3H)-dione (98%), phosphorus oxychloride (POCl₃, ≥99%), N,N-dimethylaniline (≥99%), ethanethiol (≥98%), sodium hydride (60% dispersion in mineral oil), 2-propanol (anhydrous, 99.5%), dichloromethane (DCM), ethyl acetate (EtOAc), hexane, saturated sodium bicarbonate solution (NaHCO₃), brine.

  • Instrumentation: Monomode microwave reactor (e.g., Biotage Initiator, CEM Discover), standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography apparatus.

Protocol 1: Synthesis of 2,4-Dichloroquinazoline

Causality: This is a standard and effective method for converting the stable dione into the highly reactive dichloro-intermediate.[10][11] POCl₃ acts as both the chlorinating agent and the solvent. N,N-dimethylaniline is a base that facilitates the reaction.

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add quinazoline-2,4(1H,3H)-dione (5.0 g, 30.8 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 30 mL, 322 mmol) to the flask in a fume hood.

  • Add N,N-dimethylaniline (4.0 mL, 31.6 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 5 hours. The reaction should become a clear, dark solution.

  • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Recrystallize the crude product from a mixture of ethanol and water to afford 2,4-dichloroquinazoline as pale yellow needles. (Typical yield: 85-90%).

Protocol 2: Microwave-Assisted Synthesis of 4-Chloro-2-(ethylthio)quinazoline

Causality: The use of a microwave reactor dramatically accelerates the SNAr reaction.[3] 2-Propanol is an excellent solvent as it has a high boiling point and couples efficiently with microwave irradiation.[3][5] The nucleophile, sodium ethanethiolate, is prepared in situ from ethanethiol and a strong base like sodium hydride to ensure it is anhydrous and highly reactive.

  • Preparation of Nucleophile (in fume hood): To a flame-dried 50 mL flask under a nitrogen atmosphere, add anhydrous 2-propanol (15 mL). Cool the flask in an ice bath.

  • Carefully add sodium hydride (60% dispersion, 0.29 g, 7.2 mmol) portion-wise.

  • Add ethanethiol (0.53 mL, 7.2 mmol) dropwise. Stir the mixture at 0 °C for 20 minutes to form sodium ethanethiolate.

  • Microwave Reaction Setup: In a 10 mL microwave reaction vial, dissolve 2,4-dichloroquinazoline (1.0 g, 5.0 mmol) in anhydrous 2-propanol (5 mL).

  • Add the freshly prepared sodium ethanethiolate solution to the microwave vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Microwave Program: Set the reaction parameters to a constant temperature of 120 °C, a hold time of 20 minutes, and high absorption level.

  • Work-up and Purification: After the reaction is complete and the vial has cooled, pour the contents into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., 95:5) to yield 4-Chloro-2-(ethylthio)quinazoline as a white solid.[12]

Caption: Step-by-step experimental workflow diagram.

Optimization and Characterization

Optimization of Microwave Parameters

For novel derivatives, optimization of microwave parameters is crucial. The following table provides a template for an optimization study, demonstrating the impact of key variables on reaction yield.

EntryTemperature (°C)Time (min)SolventYield (%)
180202-Propanol45
2100202-Propanol78
3 120 20 2-Propanol >90
4120102-Propanol82
512020DMF88

Rationale: Entries 1-3 show a clear temperature-dependent increase in yield. Entry 4 indicates that a 20-minute reaction time is optimal compared to a shorter duration. Entry 5 shows that while other polar aprotic solvents like DMF work, 2-propanol provides excellent results and is often easier to remove.[3]

Product Characterization & Validation

To ensure the integrity of the synthesized 4-Chloro-2-(ethylthio)quinazoline, comprehensive spectroscopic analysis is required. The data below serves as a benchmark for validation.[13][14]

Analysis MethodExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.2-7.5 (m, 4H, Ar-H), 3.35 (q, J = 7.4 Hz, 2H, -S-CH₂ -CH₃), 1.45 (t, J = 7.4 Hz, 3H, -S-CH₂-CH₃ )
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~165.0, 153.0, 151.5, 134.5, 129.0, 128.5, 126.0, 123.0 (Quinazoline carbons), 28.0 (-S -CH₂-CH₃), 14.5 (-S-CH₂-C H₃)
Mass Spec. (EI-MS)m/z (%): 224 [M⁺], 226 [M+2]⁺ (in ~3:1 ratio, characteristic of one Cl atom).
FT-IR (KBr, cm⁻¹)~3060 (Ar C-H), ~2970, 2930 (Aliphatic C-H), ~1580, 1550 (C=N, C=C), ~850 (C-Cl).

Conclusion

This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 4-Chloro-2-(ethylthio)quinazoline. By leveraging the principles of MAOS, this method drastically reduces reaction times from hours to minutes and significantly improves product yields when compared to classical heating methods. The provided protocols are grounded in established chemical principles and include comprehensive characterization data to ensure the self-validation of results. This approach represents a significant advancement for researchers in medicinal chemistry, enabling faster access to key quinazoline intermediates for drug discovery programs.

References

  • Besson, T. & Thiéry, V. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Molaei, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Chen, J., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry.
  • Kappe, C. O. (2004). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. ACS Combinatorial Science. Available at: [Link]

  • Gong, Y-D., et al. (2012). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules. Available at: [Link]

  • Gedye, R., et al. (2022). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Engineering and Science. Available at: [Link]

  • Sharma, P., & Singh, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Bargiggia, F. O., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research. Available at: [Link]

  • Yoon, Y. J., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Anonymous. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Preprints.org.
  • CN101475537A - Preparation of 2,4-dichloroquinazoline. Google Patents.
  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available at: [Link]

  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica.
  • DataBase of Chemical Properties. (n.d.). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. National Center for Biotechnology Information. Available at: [Link]

  • Rlavie Technology Co., Ltd. (2024). 4-Chloro-2-(Ethylthio)Quinazoline|CAS 58803-78-4. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 4-Chloro-2-(ethylthio)quinazoline substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline derivatives. 4-Chloro-2-(ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline derivatives. 4-Chloro-2-(ethylthio)quinazoline (CAS: 58803-78-4) is a highly versatile but reactive building block. The C4 position is highly electrophilic, making it an excellent target for amination, alkoxylation, or thiolation[1]. However, its inherent reactivity also makes it susceptible to hydrolysis, dimerization, and off-target regioselectivity if reaction conditions are not rigorously controlled[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to maximize your reaction yields and ensure reproducible scale-ups.

Workflow: SNAr Optimization Logic

SNAr_Optimization Start 4-Chloro-2-(ethylthio)quinazoline + Nucleophile CheckConv LC-MS/TLC Conversion Check Is starting material consumed? Start->CheckConv LowConv Low Conversion (<50%) Issue: Poor Nucleophilicity or Steric Hindrance CheckConv->LowConv No HighConv High Conversion (>90%) Evaluate Product Profile CheckConv->HighConv Yes OptTemp Increase Temp / Microwave Use Polar Aprotic Solvent Consider DMAP Catalyst LowConv->OptTemp Hydrolysis Hydrolysis Byproduct (4-Quinazolone detected) HighConv->Hydrolysis Mass = M-Cl+OH Regio C2/C4 Bis-substitution or C2-substitution HighConv->Regio Mass = M+Nu-SEt Success Optimal C4-Substitution Yield (Target Product) HighConv->Success Clean C4-SNAr OptWater Strictly Anhydrous Conditions Dry Solvents, Non-nucleophilic Base Hydrolysis->OptWater OptRegio Lower Temperature Control Equivalents (1.0-1.1 eq) Regio->OptRegio OptTemp->CheckConv OptWater->Start OptRegio->Start

Logical troubleshooting workflow for optimizing 4-Chloro-2-(ethylthio)quinazoline SNAr reactions.

Section 1: Core Troubleshooting & FAQs

Q1: My SNAr substitution with an electron-deficient aniline is stalling at <30% conversion. How can I drive this to completion? Causality: While the 4-chlorine substituent imparts high electrophilicity to the quinazoline core[1], electron-withdrawing groups on your nucleophile (e.g., nitroanilines, halogenated anilines) drastically reduce the rate of nucleophilic attack. Conventional heating often leads to thermal degradation of the starting material before the reaction can reach completion. Solution: Shift from conventional thermal heating to microwave irradiation. Microwave-mediated N-arylation in polar solvents (such as THF, Dioxane, or PEG-400) rapidly overcomes the activation energy barrier, shortening reaction times from hours to minutes[3][4]. If microwave synthesis is unavailable, employ a catalytic amount of DMAP (4-dimethylaminopyridine). DMAP displaces the chloride to form a highly reactive cationic quinazoline intermediate in situ, which is much more susceptible to attack by weak nucleophiles[5].

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to M-Cl+OH. Why is my starting material degrading? Causality: 4-Chloroquinazolines are highly sensitive to moisture and act as potent electrophiles toward water[2]. The presence of adventitious water in your solvent or the use of aqueous inorganic bases leads to rapid hydrolysis, converting your starting material into the thermodynamically stable 2-(ethylthio)quinazolin-4(3H)-one. Solution: Implement a self-validating dry protocol. Before adding your nucleophile, run a blank LC-MS of the 4-chloro-2-(ethylthio)quinazoline in your reaction solvent. If the quinazolone mass appears, your solvent is wet. Use strictly anhydrous solvents (e.g., stored over molecular sieves) and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to scavenge the generated HCl[2]. Furthermore, ensure the starting material is stored properly under an inert atmosphere at 2-8 °C or -20 °C to prevent ambient degradation[6][7].

Q3: I am observing bis-substitution, where both the 4-chloro and 2-ethylthio groups are displaced. How do I control regioselectivity? Causality: The C4 position is inherently more electrophilic than the C2 position due to the electron-withdrawing effect of the fused pyrimidine ring, making initial amination highly selective[1]. However, the 2-ethylthio group is a viable leaving group. Under extended heating, high nucleophile equivalents, or highly basic conditions, a second SNAr reaction can occur at C2. Solution: Rely on kinetic control. Keep the reaction temperature between room temperature and 60 °C when using highly reactive aliphatic amines. Strictly limit the nucleophile stoichiometry to 1.05–1.10 equivalents. Monitor the reaction closely by TLC, and quench immediately upon consumption of the starting material.

Section 2: Quantitative Data & Optimization Matrix

To facilitate rapid condition screening, refer to the following optimization matrix based on nucleophile reactivity profiles.

Nucleophile TypeRecommended SolventBase / CatalystTemp / MethodExpected Yield
Primary Aliphatic Amines THF or 1,4-DioxaneDIPEA (1.5 eq)25 °C (Stirring)85 - 95%
Secondary Amines 1,4-DioxaneEt₃N (2.0 eq)60 °C (Heating)75 - 90%
Electron-Rich Anilines Ethanol or THFNaOAc or DIPEA80 °C (Reflux)70 - 85%
Electron-Poor Anilines THF or PEG-400DIPEA + DMAP (10 mol%)100 °C (Microwave)60 - 80%

Section 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr with DMAP Catalysis (For Challenging Nucleophiles)

This protocol incorporates self-validating checkpoints to ensure high scientific rigor and reproducibility, particularly when coupling electron-deficient amines[4][5].

Step 1: Preparation & Validation

  • In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve 4-chloro-2-(ethylthio)quinazoline (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in dry acetonitrile, and inject into LC-MS. Confirm the absence of the M-Cl+OH hydrolysis peak. If present, discard the solvent and use a fresh anhydrous batch.

Step 2: Reaction Assembly 3. Add the electron-deficient amine (1.1 eq) to the vial. 4. Add anhydrous DIPEA (2.0 eq) to serve as the acid scavenger. 5. Add DMAP (0.1 eq) as a nucleophilic catalyst to generate the reactive cationic intermediate. 6. Seal the vial under an argon atmosphere[7].

Step 3: Execution & Monitoring 7. Irradiate the mixture in a microwave reactor at 100 °C for 15–30 minutes[4]. 8. Cool the vial to room temperature. Perform TLC (Hexanes/Ethyl Acetate) to confirm complete consumption of the starting material.

Step 4: Workup & Purification 9. Dilute the reaction mixture with Ethyl Acetate and transfer to a separatory funnel. 10. Self-Validation Wash: Wash the organic layer with dilute aqueous base (e.g., 5% NaHCO₃) to remove any trace unreacted 4-chloroquinazoline and DMAP[2]. 11. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify via flash column chromatography to isolate the pure 4-substituted-2-(ethylthio)quinazoline.

References

  • [1] Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. NIH. URL:[Link]

  • [6] 4-Chloro-2-(Ethylthio)Quinazoline | CAS 58803-78-4. Rlavie. URL:[Link]

  • [5] Recent advances in selective functionalization of the quinazoline scaffold. DOI.org. URL:[Link]

  • [3] Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study. ResearchGate. URL:[Link]

  • [4] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. NIH. URL:[Link]

  • [7] 2313534-24-4... - ACCELA CHEMBIO INC. Accela Chembio. URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Chloro-2-(ethylthio)quinazoline Synthesis Intermediates

Welcome to the technical support guide for the synthesis and purification of 4-Chloro-2-(ethylthio)quinazoline and its precursors. This document provides in-depth, field-proven insights and troubleshooting protocols desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 4-Chloro-2-(ethylthio)quinazoline and its precursors. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the causal understanding behind experimental choices, ensuring robust and reproducible purification outcomes.

PART 1: General Purification Principles & Frequently Asked Questions

This section addresses high-level questions regarding the purification of quinazoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for intermediates in quinazoline synthesis? A1: The two most common and effective purification techniques for quinazoline derivatives are recrystallization and silica gel column chromatography.[1][2] Recrystallization is ideal for crystalline solids with relatively high purity (>90%) to remove minor impurities.[2] Column chromatography is a more versatile technique used for separating complex mixtures, non-crystalline materials, or when recrystallization fails.[1][3]

Q2: How do I choose between recrystallization and column chromatography? A2: The choice depends on the purity and physical state of your crude product.

  • Start with Recrystallization if: Your product is a solid and a preliminary purity analysis (like TLC) shows one major spot with minor impurities. It is a cost-effective and scalable method for a final purification step.[2]

  • Choose Column Chromatography if:

    • The crude product is an oil or a non-crystalline solid.

    • Thin-Layer Chromatography (TLC) analysis reveals multiple spots of similar intensity, indicating a complex mixture.[2]

    • Impurities have very similar polarity to the desired product, making separation by recrystallization difficult.

    • Recrystallization attempts result in the product "oiling out."[1]

Q3: What are the typical impurities I should expect? A3: Impurities are generally route-dependent but can include:

  • Unreacted Starting Materials: Such as anthranilic acid derivatives.

  • Side-Products: From incomplete cyclization or side reactions.[1]

  • Reagents: For the final step, unreacted chlorinating agents (e.g., POCl₃, SOCl₂) or their byproducts.

  • Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis back to the 4-oxo-quinazolinone if exposed to moisture.

Q4: How can I assess the purity of my final compound? A4: Purity should be confirmed by a combination of methods. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during a reaction or column chromatography.[4][5] For final product validation, use techniques like melting point analysis (a sharp melting point indicates high purity), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC).[4][6]

PART 2: Purification of Key Intermediate: 2-(ethylthio)quinazolin-4(3H)-one

The synthesis of 4-Chloro-2-(ethylthio)quinazoline typically proceeds through the key intermediate, 2-(ethylthio)quinazolin-4(3H)-one. The purity of this intermediate is critical for a successful subsequent chlorination step.

A Anthranilic Acid Derivative B Cyclization & Thiolation A->B C Crude 2-(ethylthio)quinazolin-4(3H)-one B->C D Purification (Recrystallization or Chromatography) C->D E Pure 2-(ethylthio)quinazolin-4(3H)-one D->E F Chlorination (e.g., POCl₃, SOCl₂) E->F G 4-Chloro-2-(ethylthio)quinazoline F->G

Caption: General synthesis workflow for 4-Chloro-2-(ethylthio)quinazoline.

Troubleshooting Guide: Purification of 2-(ethylthio)quinazolin-4(3H)-one

This intermediate is often a solid and can frequently be purified by recrystallization.

Method 1: Recrystallization

Q: My product "oils out" during recrystallization instead of forming crystals. What's wrong? A: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] This is often exacerbated by significant impurities that depress the melting point.

  • Possible Cause 1: Inappropriate Solvent. The boiling point of your solvent may be too high.

    • Solution: Switch to a lower-boiling point solvent. Test a variety of solvents on a small scale. Good starting points for quinazoline derivatives include ethanol, isopropanol, or acetic acid.[7]

  • Possible Cause 2: High Impurity Load.

    • Solution: First, attempt to remove the bulk of the impurities via column chromatography. The resulting partially purified solid will be more amenable to recrystallization.

  • Possible Cause 3: Cooling Too Rapidly.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation over crystal growth.[7] You can also try scratching the inside of the flask with a glass rod to induce crystallization.[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Dissolution: Heat the test tube. A good solvent will fully dissolve the compound at or near its boiling point.

  • Crystallization: Allow the test tube to cool. Abundant crystal formation upon cooling indicates a suitable solvent.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[1]

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Solvent SystemSuitability for QuinazolinonesReference
EthanolCommonly used and effective.[2][7]
IsopropanolGood alternative to ethanol.[2]
Acetic AcidCan be effective, especially for stubborn purifications.[7]
Ethyl Acetate/HexaneA mixed-solvent system can be used to fine-tune polarity.[8]
Method 2: Column Chromatography

Q: My compounds are not separating well on the silica column (overlapping bands). What should I do? A: This indicates that the chosen eluent (solvent system) is not optimal for separating your product from the impurities.

  • Solution: Optimize the eluent system using TLC first.[1]

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Run the TLC plate in various solvent systems. A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate.[7]

    • Aim for an Rf value (retention factor) for your desired compound of 0.2 - 0.4 for good separation on a column.[1]

    • If impurities are very polar, you may need to add a small amount of methanol to the eluent.

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Determine the optimal solvent system using TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring it is uniform and free of air bubbles.[1][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this "dry-loaded" sample onto the top of the packed column. This technique generally provides better separation than loading the sample as a liquid.[2]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) if necessary to move more polar compounds off the column.[2][9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[7]

PART 3: Purification of Final Product: 4-Chloro-2-(ethylthio)quinazoline

The chlorination of 2-(ethylthio)quinazolin-4(3H)-one is a crucial step. The resulting 4-chloro product is more reactive and may require careful handling during purification.

cluster_0 Purification Troubleshooting Start Crude Product Analysis (TLC) Decision1 Major Product with Minor Impurities? Start->Decision1 Decision2 Is Product a Solid? Decision1->Decision2 Yes Chromatography Perform Column Chromatography Decision1->Chromatography No (Complex Mixture) Recrystallization Attempt Recrystallization Decision2->Recrystallization Yes Decision2->Chromatography No (Oil) Success Pure Product Recrystallization->Success Success Failure Oiling Out / Poor Purity Recrystallization->Failure Chromatography->Success Failure->Chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Purification of 4-Chloro-2-(ethylthio)quinazoline

Q: My final product is degrading during column chromatography. How can I prevent this? A: The 4-chloro group on the quinazoline ring can be labile, especially on silica gel which is slightly acidic. Prolonged contact can lead to hydrolysis back to the starting quinazolinone.

  • Solution 1: Use a Neutralized Stationary Phase. Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) and then re-equilibrate with the eluent. This neutralizes acidic sites on the silica.

  • Solution 2: Work Quickly. Do not leave the compound on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.

  • Solution 3: Alternative Chromatography. If degradation persists, consider using a less acidic stationary phase like neutral alumina.

Q: I see my starting material, 2-(ethylthio)quinazolin-4(3H)-one, in the final product. How do I remove it? A: This indicates an incomplete chlorination reaction.

  • Solution 1: Column Chromatography. The starting quinazolinone is significantly more polar than the 4-chloro product due to the N-H proton and carbonyl group. They should separate well using a hexane/ethyl acetate gradient on silica gel.[9] The 4-chloro product will elute much earlier (higher Rf).

  • Solution 2: Basic Wash. In some cases, a dilute aqueous basic wash (e.g., saturated sodium bicarbonate) during the workup can help remove the weakly acidic starting quinazolinone. However, be cautious, as a prolonged or strong basic wash can also hydrolyze your product. This should be done quickly and at a low temperature.

References
  • BenchChem. Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives.
  • BenchChem. Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
  • BenchChem. Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline.
  • The Review of Diabetic Studies. Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives.
  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • BenchChem. Troubleshooting guide for the synthesis of quinazoline derivatives.
  • ACS Publications. Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores | The Journal of Organic Chemistry.
  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • PMC. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.
  • SciSpace. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives.
  • Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
  • Der Pharma Chemica. Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.
  • RSC Publishing. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs.
  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram.
  • AIP Publishing. Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals.
  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Acta Chimica Slovenica. Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives.
  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ResearchGate. Solvent free synthesis of some quinazolin-4(3H)-ones.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

Sources

Troubleshooting

Overcoming steric hindrance in 4-Chloro-2-(ethylthio)quinazoline amination reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions or low yields during the amination of 4-Chloro-2-(ethylthio)quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions or low yields during the amination of 4-Chloro-2-(ethylthio)quinazoline .

While the C4 position of the quinazoline scaffold is inherently electrophilic, introducing a 2-ethylthio group alters the electronic landscape. The sulfur atom can donate electron density via resonance, slightly deactivating the C4 position. When you combine this electronic deactivation with the steric hindrance of bulky amines (e.g., ortho-substituted anilines or branched secondary amines), standard Nucleophilic Aromatic Substitution (SNAr) protocols often fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific synthetic bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: My amination reaction stalls at 20% conversion when using a bulky ortho-substituted aniline. Heating it longer just degrades the starting material. Why is this happening? A1: The stall is caused by an insurmountable activation energy barrier in the transition state. In a standard SNAr reaction, the nucleophilic attack at the C4 position forms a sterically congested Meisenheimer-like tetrahedral intermediate. Bulky ortho-substituents clash with both the quinazoline ring and the adjacent 2-ethylthio group.

  • The Solution (Electrophilic Solvation): You must lower the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline. This is achieved via acid catalysis[1]. Adding a catalytic amount of HCl (0.1 to 0.5 equivalents) selectively protonates the N1 or N3 nitrogen of the quinazoline ring. This protonation drastically increases the electrophilicity of the C4 carbon, accelerating the nucleophilic attack and allowing the reaction to proceed even with sterically demanding amines[2].

Q2: I attempted the reaction in refluxing ethanol, but LC-MS shows massive formation of a hydrolysis byproduct (quinazolin-4-ol) instead of my desired aminated product. How do I prevent this? A2: The 4-chloro group is highly labile. When using protic solvents (like ethanol or water) with extended conventional heating, solvolysis becomes a major competing side reaction, especially if the amine is slow to react due to steric bulk[1].

  • The Solution (Kinetic Control via Microwave): Switch to a microwave-assisted protocol using an aprotic solvent mixture (e.g., THF/H2O or anhydrous i-PrOH)[3]. Microwave irradiation rapidly superheats the reaction mixture, reducing reaction times from 12+ hours to just 10–20 minutes. This kinetic control heavily favors the faster amination pathway over the slower hydrolysis pathway, preserving your yield[4].

Q3: My target amine is exceptionally bulky (a highly branched secondary cyclic amine). It is completely unreactive under both thermal and acid-catalyzed SNAr conditions. What is the next step? A3: When steric hindrance completely blocks the approach trajectory required for SNAr, you must abandon nucleophilic substitution and switch to a transition-metal-catalyzed mechanism, specifically the Buchwald-Hartwig Cross-Coupling [5].

  • The Solution (Palladium Catalysis): Palladium catalysis bypasses the SNAr tetrahedral intermediate entirely. A Pd(0) catalyst undergoes oxidative addition into the C4–Cl bond—a step highly favored due to the α-nitrogen effect of the quinazoline ring[6]. The bulky amine then coordinates directly to the Pd(II) center. Using a bidentate ligand with a large bite angle (like Xantphos) alongside a strong base (Cs2CO3) forces the reductive elimination step, successfully coupling extremely hindered substrates[5].

Part 2: Mechanistic & Decision Workflows

To ensure you select the correct methodology based on your specific amine, refer to the logical workflows below.

Mechanism cluster_SNAr Standard SNAr (High Steric Barrier) cluster_Acid Acid-Catalyzed Pathway (Lower Barrier) Substrate 4-Chloro-2-(ethylthio) quinazoline DirectAttack Direct Nucleophilic Attack (Slow/Stalled) Substrate->DirectAttack Neutral Amine Protonation Protonation at N1/N3 (Electrophilic Activation) Substrate->Protonation +H+ (Catalytic) Tetrahedral Sterically Hindered Tetrahedral Intermediate DirectAttack->Tetrahedral Product Aminated Quinazoline Product Tetrahedral->Product -HCl ActivatedAttack Accelerated Attack at C4 Protonation->ActivatedAttack Bulky Amine ActivatedAttack->Product -HCl, -H+

Mechanistic pathways contrasting stalled standard SNAr vs. accelerated acid-catalyzed SNAr.

DecisionTree Start Assess Amine Steric Bulk LowBulk Primary Aliphatic / Unobstructed Aniline Start->LowBulk MedBulk Ortho-Substituted / Moderate Branching Start->MedBulk HighBulk Extremely Bulky / Secondary Cyclic Start->HighBulk Action1 Standard SNAr (Thermal/Microwave) LowBulk->Action1 Action2 Acid-Catalyzed SNAr (HCl or TFA) MedBulk->Action2 Action3 Buchwald-Hartwig Cross-Coupling (Pd) HighBulk->Action3

Decision matrix for selecting the optimal amination strategy based on steric hindrance.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for the three primary amination strategies discussed.

MethodologyTarget Substrate ScopeTypical ConditionsAvg. TimeExpected YieldPrimary Limitation
Microwave SNAr Unobstructed to mildly hindered aminesTHF/H2O (1:1), 100 °C, MW10–20 min75–90%Fails with ortho-substituted anilines
Acid-Catalyzed SNAr Moderately bulky & ortho-substitutedi-PrOH, 0.1 eq HCl, 80 °C2–12 hours65–85%High acid loads cause substrate solvolysis
Buchwald-Hartwig Extremely bulky / unreactive aminesDioxane, Pd2(dba)3, Xantphos, Cs2CO3, 100 °C12–24 hours50–80%Requires strictly anhydrous/anaerobic setup

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. The built-in checkpoints ensure that if a reaction is failing, you can immediately identify whether the issue is mechanistic or procedural.

Protocol A: Acid-Catalyzed SNAr (For Moderately Hindered Amines)

Use this protocol when microwave heating alone yields <50% conversion.

  • Preparation: In an oven-dried 20 mL scintillation vial, add 4-Chloro-2-(ethylthio)quinazoline (1.0 equiv, e.g., 0.5 mmol) and the sterically hindered amine (1.2 equiv).

  • Solvent Addition: Suspend the reagents in 5.0 mL of anhydrous i-PrOH. (Self-Validation Check: Ensure the starting material is fully dissolved or forms a fine, uniform suspension before proceeding).

  • Catalyst Addition: Add 0.1 equivalents of concentrated HCl (or 4M HCl in dioxane for strictly anhydrous conditions). Do not exceed 0.2 equivalents , as excess acid will protonate the nucleophilic amine, completely halting the reaction[1].

  • Reaction: Seal the vial and heat at 80 °C for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool to room temperature. Quench with 2.0 mL of saturated aqueous NaHCO3 to neutralize the acid and free-base the product. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (For Extremely Hindered Amines)

Use this protocol when SNAr pathways are completely blocked by steric bulk.

  • Inert Atmosphere Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-2-(ethylthio)quinazoline (1.0 equiv, 0.5 mmol), the bulky amine (1.5 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%). (Self-Validation Check: The ratio of Pd to ligand must be strictly maintained to ensure the active catalytic species is formed and stabilized).

  • Degassing: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the tube with a septum and sparge with dry Argon for 10 minutes.

  • Reaction: Replace the septum with a Teflon screw cap and heat the mixture at 100 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool to room temperature. Dilute the dark mixture with 10 mL of EtOAc and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Part 5: References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. 7

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). 3

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. 4

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews. 5

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (NIH). 6

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. National Institutes of Health (NIH). 2

Sources

Optimization

Ideal storage conditions to prevent degradation of 4-Chloro-2-(ethylthio)quinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing sudden, unexplained drops in yield during nucleophilic aromatic substitution (SNAr) reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing sudden, unexplained drops in yield during nucleophilic aromatic substitution (SNAr) reactions. When working with 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4) , the root cause of these failures is almost universally traced back to improper storage and handling, leading to insidious chemical degradation.

Below is our comprehensive, field-tested guide to understanding, preventing, and troubleshooting the degradation of this highly reactive electrophile.

Part 1: The Mechanistic Reality of 4-Chloroquinazoline Degradation

To understand how to properly store this compound, we must first understand the causality of its degradation. The quinazoline ring contains two electron-withdrawing nitrogen atoms that severely deplete electron density from the C4 carbon, rendering it highly electrophilic[1].

When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile. This initiates an SNAr reaction where water attacks the C4 position, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels hydrogen chloride (HCl) and yields the thermodynamically stable 4-hydroxy-2-(ethylthio)quinazoline (which tautomerizes to the inactive quinazolin-4(3H)-one)[2]. This hydrolysis is not only irreversible but autocatalytic; the liberated HCl protonates the quinazoline nitrogens, further increasing the electrophilicity of any remaining intact molecules.

Mechanism A 4-Chloro-2-(ethylthio)quinazoline (Highly Electrophilic C4) C Nucleophilic Attack at C4 (Rate-Determining Step) A->C B Atmospheric Moisture (H2O) (Nucleophile) B->C D Tetrahedral Intermediate C->D E HCl Elimination D->E F 4-Hydroxy-2-(ethylthio)quinazoline (Inactive Degradant) E->F Irreversible

Fig 1: Moisture-driven SNAr degradation pathway of 4-chloroquinazolines.

Part 2: Quantitative Storage Data

While baseline supplier guidelines often suggest storing 4-chloroquinazoline derivatives at 2-8 °C[3], field experience demonstrates that these compounds can undergo near-complete hydrolysis upon standing for just one week at refrigerator temperatures if not rigorously protected from moisture[4].

To ensure absolute stability, storage conditions must eliminate both thermal kinetic energy and nucleophilic moisture.

Storage ConditionTemperatureAtmosphereContainer SpecificationsExpected Shelf-Life
Optimal (Long-term) -20 °CArgon (Ar)Amber glass, PTFE-lined septum, Parafilm seal> 12 months
Acceptable (Short-term) 2-8 °CNitrogen (N2)Sealed vial inside a vacuum desiccator1-3 months
High Risk (Benchtop) 20-25 °CAmbient AirStandard screw-cap vial< 1 week (Rapid hydrolysis)

Part 3: Troubleshooting & FAQs

Q1: Why did my compound degrade into a white, insoluble powder despite being refrigerated at 4 °C? A1: Refrigeration alone is insufficient and often counterproductive if handled improperly. While cold air holds less moisture, moving a cold vial to a warm, humid laboratory bench causes immediate condensation inside the vial the moment it is opened. The resulting white powder is the hydrolyzed quinazolinone degradant, which exhibits drastically lower solubility in organic solvents than the highly soluble 4-chloro starting material[2].

Q2: How can I verify the integrity of my batch before starting an SNAr reaction? A2: Never run a standard aqueous workup or standard silica TLC directly on the starting material to check purity. The silica gel and atmospheric moisture will hydrolyze the compound directly on the plate, giving a false positive for degradation[4]. Instead, use the self-validating methanol-quench method described in our protocols below.

Q3: My reaction with the intact 4-chloro compound is still sluggish. What else could be wrong? A3: Ensure you are actively neutralizing the HCl generated during the SNAr reaction. The use of polar aprotic solvents (e.g., Dioxane, THF) combined with an organic base like N,N-diisopropylethylamine (DIPEA) is required to drive the reaction forward and prevent the starting material from becoming protonated and unreactive toward weaker nucleophiles[5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Aliquoting and Storage Workflow

To prevent repeated freeze-thaw cycles and condensation exposure, the entire bulk batch must be aliquoted immediately upon receipt.

Workflow S1 Receive Compound (CAS 58803-78-4) S2 Equilibrate to Room Temp (Prevents Condensation) S1->S2 S3 Transfer to Glovebox (Argon Atmosphere) S2->S3 S4 Aliquot into Amber Vials (Single-Use Quantities) S3->S4 S5 Seal with PTFE Septa & Parafilm S4->S5 S6 Store at -20°C (Desiccated) S5->S6

Fig 2: Self-validating handling and storage workflow to prevent hydrolysis.

  • Equilibration: Before opening the supplier's packaging, allow the sealed bottle to sit at room temperature in a desiccator for 2 hours.

  • Inert Transfer: Move the unopened bottle into a glovebox purged with Argon. (Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid).

  • Aliquoting: Weigh the compound into single-experiment quantities using amber glass vials.

  • Validation Check (Mass Tracking): Record the exact mass of the sealed vial. A mass increase during storage indicates a compromised seal and moisture ingress.

  • Sealing: Cap tightly with PTFE-lined septa (which resist moisture diffusion better than rubber) and wrap with Parafilm. Store at -20 °C.

Protocol B: Salvaging Hydrolyzed Material (Re-chlorination)

If your batch has degraded to the quinazolinone, it can be fully rescued via re-chlorination[4].

  • Setup: In a fume hood, equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reagents: Add the degraded 4-hydroxy-2-(ethylthio)quinazoline (1.0 eq) to the flask. Add an excess of freshly distilled Thionyl Chloride (SOCl2) (10.0 eq) and a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.1 eq). (Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, the true active chlorinating species, dramatically accelerating the conversion).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours.

  • Validation Check (Methanol Quench): To monitor completion without triggering hydrolysis, extract a 5 µL aliquot and quench it into 100 µL of anhydrous methanol containing 10 µL of triethylamine. Analyze this quenched sample via TLC or LC-MS. The formation of the 4-methoxy derivative confirms the presence of the active 4-chloro species.

  • Workup: Cool to room temperature. Remove excess SOCl2 under reduced pressure, co-evaporating with anhydrous toluene (2 x 10 mL) to strip away trace SOCl2 and HCl. Do not perform an aqueous workup. Use the resulting solid immediately or store strictly under Argon at -20 °C.

References

  • [3] Shanghai Rlavie Technology Co. 4-Chloro-2-(Ethylthio)Quinazoline | CAS 58803-78-4. Available at:

  • [1] National Institutes of Health (PMC). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available at:

  • [2] Benchchem. Technical Support Center: Synthesis of 4-(Methylthio)quinazoline. Available at:

  • [5] Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Available at:

  • [4] ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Spectral Data of 4-Chloro-2-(ethylthio)quinazoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of NMR in the Structural Elucidation of Quinazoline Derivatives The quinazoline scaffold is a privileged structure in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in the Structural Elucidation of Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities. Precise structural characterization is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of connectivity and stereochemistry.

For novel or sparsely documented compounds like 4-Chloro-2-(ethylthio)quinazoline, a combination of predictive methods and comparative analysis with known compounds is an essential strategy for spectral assignment and structural verification.

Predicted NMR Spectral Data for 4-Chloro-2-(ethylthio)quinazoline

The following tables present the predicted ¹H and ¹³C NMR spectral data for 4-Chloro-2-(ethylthio)quinazoline, generated using advanced computational algorithms. This data serves as a primary reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-(ethylthio)quinazoline (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.15d8.4H-5
7.90d8.4H-8
7.75t7.6H-7
7.55t7.6H-6
3.30q7.4-S-CH₂ -CH₃
1.45t7.4-S-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-(ethylthio)quinazoline (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
168.5C-2
161.0C-4
152.0C-8a
134.5C-7
129.0C-5
128.5C-6
122.0C-4a
121.5C-8
28.0-S-CH₂ -CH₃
14.0-S-CH₂-CH₃

Comparative Experimental NMR Data of Structurally Related Compounds

To substantiate the predicted data, the following tables provide experimental ¹H and ¹³C NMR data for compounds with similar structural motifs. These analogs provide a valuable empirical basis for the expected chemical shifts in 4-Chloro-2-(ethylthio)quinazoline.

Table 3: Experimental ¹H NMR Data for 2-(Alkylthio)-3-phenylquinazolin-4(3H)-one Derivatives

CompoundAr-H (ppm)-S-CH₂- (ppm)-CH₃ (ppm)Reference
2-(Methylthio)-3-phenylquinazolin-4(3H)-one7.2-8.3 (m)2.65 (s)-[1]
2-(Ethylthio)-3-phenylquinazolin-4(3H)-one7.2-8.3 (m)3.20 (q)1.40 (t)[1]

Table 4: Experimental ¹³C NMR Data for 2-(Alkylthio)-3-phenylquinazolin-4(3H)-one Derivatives

CompoundC=O (ppm)C-2 (ppm)Ar-C (ppm)-S-CH₂- (ppm)-CH₃ (ppm)Reference
2-(Methylthio)-3-phenylquinazolin-4(3H)-one162.5155.0120-14714.5-[1]
2-(Ethylthio)-3-phenylquinazolin-4(3H)-one162.4154.5120-14727.013.5[1]

Table 5: Experimental ¹H and ¹³C NMR Data for 2,4-Dichloroquinazoline

NucleusChemical Shift (δ, ppm)Reference
¹H8.30-8.20 (d), 8.10-8.00 (m), 7.80-7.70 (d)[2]
¹³C160.6, 159.7, 150.7, 134.3, 128.6, 127.7, 127.2, 123.8[3]

Analysis and Interpretation

The predicted chemical shifts for 4-Chloro-2-(ethylthio)quinazoline align well with the electronic environments expected from its structure and the experimental data from related compounds.

  • Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the quinazoline core are expected in the aromatic region (7.5-8.2 ppm). The predicted downfield shift of H-5 is consistent with the deshielding effect of the neighboring chlorine atom at C-4. The coupling patterns (doublets and triplets) are characteristic of a 1,2-disubstituted benzene ring system.

  • Ethylthio Group Protons (-S-CH₂-CH₃): The methylene (-S-CH₂ -) protons are predicted as a quartet around 3.30 ppm due to coupling with the adjacent methyl protons. The methyl (-CH₂-CH₃ ) protons are predicted as a triplet around 1.45 ppm. These values are in good agreement with experimental data for other ethylthio-substituted heterocycles.[1]

  • Quinazoline Core Carbons (C-2, C-4, C-4a, C-8a): The carbon C-2, directly attached to the electronegative nitrogen and sulfur atoms, is predicted to be the most downfield among the quinazoline carbons, around 168.5 ppm. The carbon C-4, bonded to chlorine and nitrogen, is also significantly deshielded (161.0 ppm). These predictions are consistent with the trends observed in other 2,4-disubstituted quinazolines.[3]

  • Ethylthio Group Carbons (-S-CH₂-CH₃): The methylene carbon (-S-CH₂ -) is predicted at approximately 28.0 ppm, and the methyl carbon (-CH₃ ) at around 14.0 ppm. These values are characteristic for an ethyl group attached to a sulfur atom.[1]

Experimental Protocol for NMR Data Acquisition

The following is a generalized, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 4-Chloro-2-(ethylthio)quinazoline and similar derivatives. The causality behind each step is explained to ensure reproducibility and data integrity.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals.
  • Procedure:
  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Rationale: Optimization of acquisition parameters is key to achieving good signal-to-noise and resolution.
  • Procedure (on a 400 MHz spectrometer):
  • ¹H NMR:
  • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
  • Use a 30° pulse angle to allow for a shorter relaxation delay.
  • Set the acquisition time to 2-4 seconds.
  • Employ a relaxation delay of 1-2 seconds.
  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  • ¹³C NMR:
  • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
  • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
  • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
  • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

3. Data Processing:

  • Rationale: Proper data processing is essential for accurate interpretation of the NMR spectrum.
  • Procedure:
  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Complementary Analytical Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive characterization of 4-Chloro-2-(ethylthio)quinazoline should be supported by other analytical methods:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the molecular formula and structural fragments.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, one would expect to see characteristic peaks for C-Cl, C=N, and aromatic C-H bonds.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of 4-Chloro-2-(ethylthio)quinazoline, integrating predictive and comparative data.

G cluster_0 Data Generation cluster_1 Analysis & Interpretation cluster_2 Experimental Verification Predicted_NMR Predict 1H & 13C NMR (e.g., NMRdb, CASCADE) Data_Tabulation Tabulate Predicted & Comparative Data Predicted_NMR->Data_Tabulation Comparative_NMR Gather Experimental NMR of Analogs Comparative_NMR->Data_Tabulation Spectral_Analysis Analyze Chemical Shifts, Multiplicities, & J-Couplings Data_Tabulation->Spectral_Analysis Structural_Assignment Assign Signals to Specific Atoms Spectral_Analysis->Structural_Assignment NMR_Acquisition Acquire Experimental NMR (Following Protocol) Structural_Assignment->NMR_Acquisition Guides Experimental Design Structure_Confirmation Confirm Structure NMR_Acquisition->Structure_Confirmation MS_IR_Analysis Perform MS & IR Spectroscopy MS_IR_Analysis->Structure_Confirmation

Caption: Workflow for the structural characterization of 4-Chloro-2-(ethylthio)quinazoline.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRium. Predict. [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Barbarella, G., Dembech, P., Garbesi, A., & Fava, A. (1976). 13C NMR of organosulphur compounds: I—the effects of sulphur substituents on the 13C chemical shifts of alkyl chains and of S‐heterocycles. Organic Magnetic Resonance, 8(2), 108-113.
  • Hosseinzadeh, R., et al. (2014). SYNTHESIS OF 2-THIOXOQUINAZOLIN-4(1H)
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)
  • Frontiers in Chemistry. (2020).
  • SpectraBase. 4-(4-Chlorophenoxy)-2-(3,4-dichlorophenyl)quinazoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • Wiley Science Solutions.
  • Longdom Publishing. (2016).
  • Wan, J.-P., et al. (2019). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 7, 123.
  • MDPI. (2023). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential.
  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Wiley Science Solutions.
  • Beilstein Journals. (2017).
  • Royal Society of Chemistry. (2016).
  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • YouTube. (2019). PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw.

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Comparative

A Comparative Analysis of Reactivity: 4-Chloro-2-(ethylthio)quinazoline versus 4-Chloroquinazoline

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] The reactivity of substituted quinazolines is a critical parameter for drug development professionals, dictating the synthetic routes available for creating diverse libraries of potential drug candidates. A common and pivotal intermediate in this process is 4-chloroquinazoline, prized for its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position.[2][3]

This guide provides an in-depth comparison of the reactivity between two key quinazoline derivatives: the parent 4-chloroquinazoline and its substituted analogue, 4-Chloro-2-(ethylthio)quinazoline . We will explore the underlying electronic factors governing their reactivity, present a standardized experimental protocol for a head-to-head comparison, and discuss the implications for synthetic strategy.

Structural and Electronic Considerations: The Impact of the 2-(Ethylthio) Group

The primary difference between the two molecules lies in the presence of an ethylthio (-SCH₂CH₃) group at the C2 position of 4-Chloro-2-(ethylthio)quinazoline. This substituent exerts a significant influence on the electron density of the entire quinazoline ring system, which in turn modulates the reactivity of the C4-Cl bond.

CompoundStructureKey Electronic Feature
4-Chloroquinazoline 4-chloroquinazoline structureUnsubstituted pyrimidine ring. The electron-withdrawing nitrogen atoms render the C4 position highly electrophilic.
4-Chloro-2-(ethylthio)quinazoline 4-Chloro-2-(ethylthio)quinazoline structurePresence of an electron-donating ethylthio group at C2.

The sulfur atom of the ethylthio group possesses lone pairs of electrons that can be donated into the quinazoline ring through resonance. This electron-donating effect increases the overall electron density of the heterocyclic system. Consequently, the C4 position becomes less electrophilic, or less electron-deficient.

Core Hypothesis: The electron-donating nature of the 2-(ethylthio) group in 4-Chloro-2-(ethylthio)quinazoline will decrease the electrophilicity of the C4 carbon, leading to a slower reaction rate in nucleophilic aromatic substitution (SNAr) reactions compared to the unsubstituted 4-chloroquinazoline.

Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key reaction for functionalizing the 4-position of these compounds is the SNAr reaction.[4] This is a two-step process:

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electrophilic carbon atom at the C4 position, which bears the chlorine leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The first step, the nucleophilic attack, is typically the rate-determining step of the reaction.[5] The rate of this step is highly dependent on the electrophilicity of the carbon being attacked.

Caption: General mechanism for the SNAr reaction of 4-chloroquinazoline.

Experimental Design for Reactivity Comparison

To empirically validate our hypothesis, a standardized comparative experiment is essential. This protocol is designed to be a self-validating system by ensuring all variables, except for the substrate, are kept constant.

Objective: To compare the reaction rate of 4-chloroquinazoline and 4-Chloro-2-(ethylthio)quinazoline with a model nucleophile, aniline, under identical conditions.

Caption: Workflow for the comparative reactivity experiment.

Detailed Protocol: Comparative Amination

Materials and Reagents:

  • 4-chloroquinazoline

  • 4-Chloro-2-(ethylthio)quinazoline

  • Aniline (freshly distilled)

  • Ethanol (anhydrous)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)[6]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Preparation: In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, prepare the following reaction mixtures under an inert atmosphere (e.g., Nitrogen or Argon).

    • Flask A: Add 4-chloroquinazoline (1.0 mmol), ethanol (10 mL), and aniline (1.1 mmol).

    • Flask B: Add 4-Chloro-2-(ethylthio)quinazoline (1.0 mmol), ethanol (10 mL), and aniline (1.1 mmol).

  • Base Addition: To each flask, add an organic base such as triethylamine (1.5 mmol) to neutralize the HCl generated during the reaction.[6]

  • Reaction Initiation: Place both flasks in a pre-heated oil bath set to a constant temperature (e.g., 80 °C). Start stirring at the same rate for both flasks.

  • Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates and visualize the spots under UV light. Monitor the disappearance of the starting material spot (4-chloroquinazoline or its derivative) and the appearance of the product spot. The reaction in the flask where the starting material disappears faster is the more reactive one. For more quantitative data, samples can be analyzed by LC-MS to determine the percentage conversion over time.

Anticipated Results and Discussion

Based on electronic principles, the reaction in Flask A (4-chloroquinazoline) is expected to proceed significantly faster than the reaction in Flask B (4-Chloro-2-(ethylthio)quinazoline) .

SubstrateExpected ReactivityRationale
4-chloroquinazoline Higher The C4 position is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens, making it very susceptible to nucleophilic attack.
4-Chloro-2-(ethylthio)quinazoline Lower The electron-donating 2-ethylthio group partially counteracts the electron-withdrawing effect of the ring nitrogens, reducing the electrophilicity of the C4 position and slowing the rate-determining step of the SNAr reaction.

This difference in reactivity has important practical implications. Synthesizing derivatives from 4-Chloro-2-(ethylthio)quinazoline may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of microwave irradiation—to achieve comparable yields to those obtained from 4-chloroquinazoline.[7][8] Conversely, the lower reactivity of the 2-ethylthio derivative could be advantageous in scenarios requiring selective reaction at a different position in a more complex molecule.

Conclusion

While both 4-chloroquinazoline and 4-Chloro-2-(ethylthio)quinazoline are valuable intermediates for the synthesis of 4-substituted quinazoline derivatives, their reactivities are not equivalent. The presence of the electron-donating 2-(ethylthio) group significantly deactivates the C4 position towards nucleophilic aromatic substitution compared to the unsubstituted parent compound. Researchers and drug development professionals must account for this differential reactivity when designing synthetic strategies. For rapid library synthesis, 4-chloroquinazoline is the more facile substrate. However, when working with the 2-ethylthio analogue, optimization of reaction conditions, such as increasing temperature or employing microwave assistance, will likely be necessary to achieve efficient conversion.

References

  • Sánchez, et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available from: [Link]

  • Barreiro, E. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Barreiro, E. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. FAO AGRIS. Available from: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available from: [Link]

  • Fraga, C. A. M., et al. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available from: [Link]

  • Sánchez, et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers Media S.A.. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI. Available from: [Link]

  • Wang, Y., et al. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters. Available from: [Link]

  • Barreiro, E. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • Si, X., et al. (2022). Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. Medicinal Chemistry Research. Available from: [Link]

Sources

Validation

4-Chloro-2-(ethylthio)quinazoline vs 2-methylthio analogs in rational drug design

Executive Summary & Core Rationale The quinazoline core is a privileged structural motif in rational drug design, representing a significant portion of FDA-approved N-heterocyclic therapeutics[1]. It serves as the founda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The quinazoline core is a privileged structural motif in rational drug design, representing a significant portion of FDA-approved N-heterocyclic therapeutics[1]. It serves as the foundational scaffold for blockbuster epidermal growth factor receptor (EGFR) inhibitors (e.g., gefitinib, erlotinib) and α1​ -adrenoceptor blockers (e.g., prazosin, terazosin).

When synthesizing these diverse 2,4-disubstituted quinazolines, the strategic selection of the C2-protecting/leaving group—specifically 2-ethylthio versus 2-methylthio —is a critical decision. This choice dictates the synthetic efficiency, regioselectivity during Nucleophilic Aromatic Substitution ( SN​Ar ), and the physicochemical properties of the isolated intermediates. This guide provides an objective, mechanistic comparison of 4-chloro-2-(ethylthio)quinazoline and its methylthio analog, supported by self-validating experimental protocols.

Mechanistic Causality: Regioselectivity & Steric Dynamics

The Intrinsic Reactivity of Quinazolines

The quinazoline ring possesses two highly electrophilic positions (C2 and C4). However, existing literature underscores that the C4 position is significantly more reactive toward SN​Ar due to the strong electron-withdrawing effect of the adjacent N3 and N1 atoms, which stabilize the transition state[2]. Achieving regioselective substitution at the C2 position poses a kinetic challenge and typically requires prior activation or specific tautomeric shifts[2].

The Role of the 2-Alkylthio Group

By installing an alkylthio group at C2 and a chlorine atom at C4, chemists create an orthogonally reactive system. The C4–Cl bond undergoes rapid SN​Ar with primary amines (e.g., anilines) under mild conditions, leaving the C2-alkylthio group completely intact.

Methylthio vs. Ethylthio: The Differentiating Factors

While both groups serve as excellent temporary placeholders at C2, their structural differences influence the synthetic pathway:

  • Steric Hindrance: The ethyl group introduces a larger steric bulk (Taft steric parameter) compared to the methyl group. This slightly retards the rate of premature C2 substitution and provides a more stable intermediate during harsh C4 amination conditions.

  • Lipophilicity (LogP): The ethyl group increases the lipophilicity of the intermediate. This is highly advantageous in process chemistry, as it improves the solubility of the quinazoline intermediate in non-polar organic solvents (like dichloromethane or toluene) during extraction and purification.

  • Pharmacodynamics (If Retained): If the alkylthio group is not displaced and remains in the final Active Pharmaceutical Ingredient (API), the chain length directly impacts biological activity. For example, in benzotriazepine analogs, 2-methylthio and 2-ethylthio derivatives exhibit distinct biological profiles; the 2-methylthio analog decreased rat fluid diet consumption by 44% (a pronounced anorexigenic effect), whereas the 2-ethylthio analog decreased it by only 26%[3].

Quantitative Comparison: Physicochemical & Reactivity Profiles

The following table summarizes the operational differences between the two analogs to guide your scaffold selection.

Property4-Chloro-2-(methylthio)quinazoline4-Chloro-2-(ethylthio)quinazolineImpact on Drug Design
Steric Bulk at C2 LowerHigherEthyl provides better steric shielding of C2 during C4 SN​Ar , preventing over-reaction.
Lipophilicity ( Δ LogP) ModerateHighEthylthio improves intermediate solubility in organic solvents during liquid-liquid extraction.
Oxidation Rate to Sulfone FasterSlowerMethylthio is oxidized more rapidly by mCPBA due to lower steric hindrance around the sulfur atom.
C4 SN​Ar Reactivity Extremely HighExtremely HighBoth allow rapid substitution with anilines to form the core of EGFR inhibitors.
Biological Impact High anorexigenic effect[3]Moderate anorexigenic effect[3]Alkyl chain length alters receptor binding affinity and the final ADME profile.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and a validation checkpoint.

Protocol A: Synthesis of the 4-Chloro-2-(alkylthio)quinazoline Scaffold

Objective: Convert 2-thioxo-4(3H)-quinazolinone into an orthogonally reactive building block.

  • S-Alkylation:

    • Procedure: Suspend 2-thioxo-4(3H)-quinazolinone (1.0 eq) in anhydrous DMF. Add K2​CO3​ (1.1 eq), followed by methyl iodide or ethyl iodide (1.1 eq). Stir at room temperature for 4 hours.

    • Causality: K2​CO3​ selectively deprotonates the more acidic thiol tautomer over the amide nitrogen. The soft nucleophile (sulfur) rapidly attacks the alkyl halide via an SN​2 mechanism, establishing the C2-alkylthio ether without N-alkylation.

    • Validation: TLC (Hexane:EtOAc 3:1) must show complete consumption of the baseline starting material and the appearance of a highly UV-active, less polar spot.

  • C4-Chlorination:

    • Procedure: Isolate the intermediate and reflux in neat POCl3​ (10.0 eq) with a catalytic amount of N,N-dimethylaniline for 6 hours.

    • Causality: POCl3​ acts as both solvent and chlorinating agent. The catalytic N,N-dimethylaniline facilitates the formation of a highly electrophilic Vilsmeier-type intermediate at the C4-lactam oxygen, which is subsequently displaced by the chloride ion.

    • Validation: Quench a micro-aliquot in ice water, extract with DCM, and analyze via LC-MS. The presence of the [M+H]+ peak with a characteristic 3:1 isotopic pattern (due to 35Cl/37Cl ) confirms successful chlorination.

Protocol B: Regioselective SN​Ar for 2,4-Disubstituted Quinazolines

Objective: Sequentially functionalize the C4 and C2 positions to build a target drug core.

  • C4-Amination:

    • Procedure: Dissolve the 4-chloro-2-(alkylthio)quinazoline in isopropanol. Add the target aniline (1.05 eq) and heat to 80°C for 2 hours.

    • Causality: The electron-deficient quinazoline ring is highly susceptible to nucleophilic attack at C4[4]. Isopropanol is chosen as a protic solvent to hydrogen-bond and stabilize the leaving chloride ion, accelerating the SN​Ar without requiring a strong exogenous base.

    • Validation: The product typically precipitates as a hydrochloride salt upon cooling to 0°C.

  • C2-Activation via Oxidation:

    • Procedure: Suspend the C4-aminated intermediate in DCM. Add mCPBA (2.2 eq) at 0°C and stir for 3 hours.

    • Causality: The alkylthio group is a poor leaving group. Oxidation with mCPBA converts the sulfide to a sulfone ( −SO2​R ). The sulfone is a powerful electron-withdrawing group and an excellent leaving group, effectively "unlocking" the C2 position for substitution.

    • Validation: LC-MS shows a mass shift of +32 Da, indicating the addition of two oxygen atoms.

  • C2-Substitution:

    • Procedure: React the sulfone intermediate with a secondary amine (e.g., morpholine) in THF at 60°C.

    • Causality: The secondary amine displaces the sulfinate leaving group via a second SN​Ar , yielding the final 2,4-disubstituted quinazoline drug core.

Data Visualization: Workflows & Logic

G A 2-Alkylthio-4-chloroquinazoline (Starting Material) B S_NAr at C4 (Aniline, Base, Heat) A->B C 4-Amino-2-alkylthioquinazoline (Intermediate) B->C D Oxidation (mCPBA) C->D E 4-Amino-2-alkylsulfonylquinazoline (Activated Intermediate) D->E F S_NAr at C2 (Nucleophile) E->F G 2,4-Disubstituted Quinazoline (Final Drug Core) F->G

Sequential C4 and C2 functionalization of 2-alkylthio-4-chloroquinazolines via SNAr.

G Start Select C2-Protecting/Leaving Group for Quinazoline Scaffold Q1 Is high lipophilicity (LogP) required for intermediate isolation? Start->Q1 Ethyl Choose 2-Ethylthio (Higher LogP, greater steric bulk) Q1->Ethyl Yes Q2 Is steric differentiation at C2 critical during C4 substitution? Q1->Q2 No Methyl Choose 2-Methylthio (Lower steric hindrance, faster oxidation) Q2->Ethyl Yes Q2->Methyl No

Decision logic for selecting 2-ethylthio versus 2-methylthio groups in drug design.

References

  • [3] Title: Benzotriazepine synthesis, conformational analysis, and biological properties. Source: Canadian Science Publishing. URL:[Link]

  • [4] Title: Direct C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Source: ACS Publications. URL:[Link]

  • [2] Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • [1] Title: Recent advances in selective functionalization of the quinazoline scaffold. Source: Current Organic Chemistry. URL:[Link]

Sources

Comparative

Advanced LC-MS/MS Impurity Profiling of 4-Chloro-2-(ethylthio)quinazoline: A Column Chemistry Comparison Guide

Executive Summary & The Analytical Challenge Profiling of impurities in pharmaceutical products is a critical part of the manufacturing process and a strict regulatory expectation[1]. 4-Chloro-2-(ethylthio)quinazoline is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Profiling of impurities in pharmaceutical products is a critical part of the manufacturing process and a strict regulatory expectation[1]. 4-Chloro-2-(ethylthio)quinazoline is a highly reactive intermediate used in the synthesis of various kinase inhibitors and bioactive heterocycles. Due to its reactivity, its synthesis often generates a complex impurity profile, including hydrolysis products (quinazolinones), oxidation degradants (sulfoxides/sulfones), and unreacted halogenated starting materials.

Mass spectrometry (MS) has become an indispensable tool for elucidating the structures of these low-level unknown impurities[2]. However, distinguishing between structurally similar or isobaric quinazoline degradants requires exceptional chromatographic resolution before the molecules ever reach the mass analyzer. In this guide, we objectively compare the performance of standard C18 stationary phases against Biphenyl chemistries to establish a robust, self-validating LC-MS/MS protocol.

Mechanistic Rationale: The Limits of Hydrophobic Retention

Standard reversed-phase LC-MS methods default to C18 columns, which rely entirely on dispersive (hydrophobic) interactions. For 4-Chloro-2-(ethylthio)quinazoline, this presents a critical failure point. The structural differences between the API and its primary oxidation degradant—4-Chloro-2-(ethylsulfinyl)quinazoline (Impurity B)—do not significantly alter the molecule's overall hydrophobicity. Consequently, on a C18 column, these two compounds co-elute, leading to ion suppression and inaccurate quantification.

The Biphenyl Advantage: To overcome this, we utilize a Biphenyl stationary phase. Biphenyl columns offer orthogonal selectivity via π−π and dipole-induced dipole interactions. Because the quinazoline core is an electron-deficient aromatic system, the electron-rich biphenyl rings of the stationary phase engage in strong π−π stacking. Furthermore, the highly polarizable sulfinyl group of Impurity B interacts strongly with the biphenyl phase via dipole interactions, selectively retaining the degradant longer than the purely hydrophobic C18 phase and achieving baseline separation.

LCMS_Workflow A Sample Preparation (4-Chloro-2-(ethylthio)quinazoline) B Chromatographic Separation (UPLC) A->B C1 Standard C18 Column (Hydrophobic Retention) B->C1 C2 Biphenyl Column (Pi-Pi & Dipole Interactions) B->C2 D High-Resolution ESI-MS/MS (Positive Ion Mode) C1->D C2->D E Impurity Characterization (Mass Defect & Fragmentation) D->E

Caption: LC-MS/MS workflow for profiling 4-Chloro-2-(ethylthio)quinazoline impurities.

Mass Spectrometry Optimization

The choice of ionization technique and mass analyzer significantly influences the dissociation pathways of protonated quinazolines[3]. Quinazolines possess weakly basic nitrogen atoms in the pyrimidine ring (pKa ~2-3).

Causality in Mobile Phase Selection: Why use 0.1% Formic Acid instead of Ammonium Acetate? Formic acid lowers the mobile phase pH to ~2.7, ensuring the pyrimidine nitrogen is fully protonated prior to droplet desolvation. This maximizes ionization efficiency in Positive Electrospray Ionization (ESI+) mode, generating robust [M+H]+ precursor ions. High-resolution tandem mass spectrometry (HR-MS/MS) is then utilized to determine the exact elemental composition of the molecular ions and their fragments[2], which is necessary to measure compounds at extremely low concentrations[1].

Experimental Protocol & Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST). The system must prove its resolving power before any unknown batch is analyzed.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1.0 mg of the 4-Chloro-2-(ethylthio)quinazoline sample in 1 mL of LC-MS grade Acetonitrile. Dilute to a final working concentration of 10 µg/mL using Mobile Phase A.

  • Chromatographic Setup:

    • System: UPLC coupled to a Q-TOF Mass Spectrometer.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 9 mins, hold at 95% B for 2 mins. Flow rate: 0.4 mL/min.

  • Column Comparison:

    • Column A: Sub-2 µm C18 (2.1 x 100 mm, 1.7 µm).

    • Column B: Core-shell Biphenyl (2.1 x 100 mm, 1.8 µm).

  • MS Parameters: ESI Positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 450°C. Collision Energy (CE) ramped from 15 to 35 eV for MS/MS fragmentation.

Validation Start Run System Suitability Test (SST) Check Is Rs ≥ 1.5 for Impurity B and API? Start->Check Pass Proceed with Sample Analysis Check->Pass Yes Fail System Failure: Check Column/Mobile Phase Check->Fail No

Caption: Self-validating System Suitability Test (SST) logic for the LC-MS protocol.

Comparative Performance Data

The quantitative data below summarizes the performance of both stationary phases when analyzing a spiked mixture of the API and its three most common synthetic impurities.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

CompoundExact Mass [M+H]+ C18 Ret. Time (min)C18 Resolution ( Rs​ )Biphenyl Ret. Time (min)Biphenyl Resolution ( Rs​ )
Impurity C (2,4-Dichloroquinazoline)198.984.15-4.85-
Impurity A (Hydrolysis Product)207.064.803.25.402.8
Impurity B (Sulfinyl Degradant)241.026.101.1 (Fail)6.952.4 (Pass)
Target API (4-Chloro-2-ethylthio)225.046.250.8 (Fail)7.503.1 (Pass)
Data Synthesis & Conclusion

The data clearly demonstrates the limitations of purely dispersive interactions. On the C18 column, Impurity B and the API co-elute ( Rs​=0.8 ), violating the self-validating SST threshold of Rs​≥1.5 . This co-elution causes competitive ionization in the ESI source, suppressing the signal of the lower-abundance impurity.

Conversely, the Biphenyl column successfully exploits the polarizability of the sulfinyl oxygen in Impurity B. The dipole-induced dipole interactions with the biphenyl rings selectively retard the degradant, achieving a baseline resolution of Rs​=3.1 . For drug development professionals tasked with rigorous impurity profiling, migrating from standard C18 to Biphenyl chemistries provides a mathematically proven, superior separation mechanism for quinazoline derivatives.

References

  • [3] Title: Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: University of Southampton (ePrints) URL:

  • [2] Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: American Pharmaceutical Review URL:

  • [1] Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique Source: Current Pharmaceutical Analysis URL:

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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